molecular formula C23H30BrNO4 B124643 9-Hydroxy Propantheline Bromide CAS No. 93446-02-7

9-Hydroxy Propantheline Bromide

Número de catálogo: B124643
Número CAS: 93446-02-7
Peso molecular: 464.4 g/mol
Clave InChI: RDMADSXCPWAZRH-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Hydroxy Propantheline Bromide, also known as this compound, is a useful research compound. Its molecular formula is C23H30BrNO4 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMADSXCPWAZRH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918431
Record name N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93446-02-7
Record name 9-Hydroxypropantheline bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comparative Pharmacological Analysis of Propantheline Bromide and its Metabolite, 9-Hydroxy Propantheline Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Propantheline bromide is a synthetic quaternary ammonium compound widely recognized for its clinical utility as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] It is primarily prescribed for conditions requiring the reduction of gastrointestinal motility and secretions, such as peptic ulcers and irritable bowel syndrome, as well as for managing hyperhidrosis.[1][2][4] Upon administration, propantheline bromide undergoes extensive metabolism, with one of its principal metabolites being 9-Hydroxy Propantheline Bromide. This guide provides a detailed comparative analysis of the pharmacological activities of the parent drug, propantheline bromide, and its hydroxylated metabolite. We will delve into their respective mechanisms of action, pharmacodynamic and pharmacokinetic profiles, and present standardized methodologies for their characterization, offering a critical resource for researchers in pharmacology and drug development.

Introduction to Propantheline Bromide

Propantheline bromide exerts its therapeutic effects by competitively blocking the action of acetylcholine at muscarinic receptors, particularly at postganglionic parasympathetic nerve endings.[3][4][5][6] This antagonism leads to a reduction in smooth muscle tone and contractility, as well as diminished secretions from salivary, bronchial, and gastric glands.[4][5] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects compared to tertiary amine anticholinergics.[7]

The Metabolic Pathway: Emergence of this compound

The biotransformation of propantheline bromide is a critical determinant of its overall pharmacological profile. The primary metabolic pathways are hydrolysis and hydroxylation.[8] Hydrolysis of the ester linkage results in the formation of inactive metabolites, xanthene-9-carboxylic acid and (2-hydroxyethyl) diisopropylmethylammonium bromide.[5][6] Concurrently, hydroxylation of the xanthene ring produces pharmacologically active metabolites, including this compound.[8][9]

G Propantheline Propantheline Bromide Metabolite_Hydrox This compound Propantheline->Metabolite_Hydrox Hepatic Hydroxylation Metabolite_Hydrol_1 Xanthene-9-carboxylic acid Propantheline->Metabolite_Hydrol_1 Hydrolysis Metabolite_Hydrol_2 (2-hydroxyethyl) diisopropyl- methylammonium bromide Propantheline->Metabolite_Hydrol_2 Hydrolysis

Caption: Metabolic pathways of Propantheline Bromide.

Comparative Pharmacodynamics

Mechanism of Action

Both propantheline bromide and this compound function as competitive antagonists at muscarinic acetylcholine receptors.[2][9] They vie with acetylcholine for binding sites on these receptors located on the surface of effector cells, such as smooth muscle and glandular tissue. By occupying these receptors without activating them, they prevent the initiation of the intracellular signaling cascades normally triggered by acetylcholine.[10]

Receptor Binding Affinity and Functional Potency

While both compounds share the same mechanism, their potency differs. Research indicates that this compound is a less potent anticholinergic agent compared to the parent compound, propantheline bromide. This difference in potency is a crucial factor in the overall duration and intensity of the drug's effect.

CompoundTargetActionPotency
Propantheline Bromide Muscarinic Acetylcholine Receptors (mAChRs)Competitive AntagonistHigh
This compound Muscarinic Acetylcholine Receptors (mAChRs)Competitive AntagonistLower than parent compound

This table summarizes the qualitative comparison of potency. Quantitative Ki values from competitive binding assays would provide a more definitive comparison.

Signaling Pathway

The antagonism of muscarinic receptors, particularly the M1 and M3 subtypes, by these compounds disrupts the Gq protein-coupled signaling pathway.[10] This blockage prevents the activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium is attenuated, leading to smooth muscle relaxation and reduced glandular secretion.[10]

G cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M1/M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG ACh Acetylcholine ACh->mAChR Binds Antagonist Propantheline or 9-Hydroxy Propantheline Antagonist->mAChR Blocks Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Response Cellular Response (Contraction, Secretion) Ca_Release->Response

Caption: Antagonism of Muscarinic Receptor Signaling.

Comparative Pharmacokinetics

The pharmacokinetic profiles of propantheline bromide and its metabolite are key to understanding the drug's clinical performance.

ParameterPropantheline BromideThis compound
Absorption Poorly and incompletely absorbed from the GI tract.[3]Formed via metabolism of the parent drug.
Time to Peak Plasma Concentration Approximately 1 hour.[3][5][6]Dependent on the rate of metabolism.
Metabolism Extensively metabolized in the liver and GI tract via hydrolysis and hydroxylation.[3][5][11]May undergo further metabolism or conjugation.
Elimination Half-life Approximately 1.6 hours.[5][6] A biphasic elimination with half-lives of 57.9 min and 2.93 hr has also been reported.[11][12]Data not readily available, but likely contributes to the overall elimination profile.
Excretion Primarily in urine, with about 70% of the dose excreted as metabolites.[3][5][6]Excreted in the urine as a metabolite of propantheline.[8]

Methodologies for Pharmacological Characterization

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of propantheline bromide and this compound to various muscarinic receptor subtypes.

Protocol:

  • Cell Culture and Membrane Preparation: Culture a suitable cell line expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells transfected with human M1, M2, or M3 receptors). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor (propantheline bromide or this compound).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Cells Expressing mAChR Subtype B Prepare Cell Membranes A->B C Incubate Membranes with Radioligand & Competitor B->C D Filter to Separate Bound/Free Ligand C->D E Quantify Radioactivity D->E F Plot Competition Curve E->F G Calculate IC50 & Ki F->G

Caption: Workflow for Radioligand Receptor Binding Assay.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This functional assay measures the ability of the compounds to antagonize agonist-induced contractions of isolated smooth muscle tissue, providing a measure of their functional potency (pA2).

Protocol:

  • Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist (propantheline bromide or this compound) for a set time (e.g., 30 minutes).

  • Shifted Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Data Analysis: Repeat steps 4 and 5 with increasing concentrations of the antagonist. Measure the rightward shift in the agonist concentration-response curves. A Schild plot analysis can then be used to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

G A Isolate & Mount Smooth Muscle Tissue B Equilibrate Tissue in Organ Bath A->B C Generate Baseline Agonist Concentration-Response Curve B->C D Incubate with Antagonist C->D E Generate Agonist Curve in Presence of Antagonist D->E F Repeat with Different Antagonist Concentrations E->F G Schild Plot Analysis to Determine pA2 F->G

Caption: Workflow for In Vitro Smooth Muscle Contraction Assay.

Synthesis and Clinical Implications

The pharmacological profile of propantheline bromide is a composite of the activities of the parent drug and its metabolites. While this compound is less potent than propantheline bromide, its formation and subsequent circulation contribute to the overall therapeutic effect and duration of action. The relative contribution of the metabolite will depend on the extent and rate of metabolism, which can vary between individuals. Understanding the pharmacology of this compound is therefore essential for a complete picture of propantheline's clinical efficacy and for the development of future anticholinergic agents with improved pharmacokinetic and pharmacodynamic properties. The antimuscarinic activity of the metabolite suggests that it likely contributes to both the therapeutic effects and the side-effect profile (e.g., dry mouth, blurred vision, constipation) associated with propantheline therapy.[2][4]

Conclusion

Propantheline bromide and its metabolite, this compound, are both competitive muscarinic receptor antagonists. The parent compound exhibits higher potency, but the metabolite's activity is a significant factor in the overall pharmacological effect of the drug. A thorough characterization of both compounds, using methodologies such as those described in this guide, is crucial for a comprehensive understanding of propantheline's clinical pharmacology and for guiding the development of new therapeutics in this class.

References

  • Propantheline bromide - Wikipedia. [Link]

  • An In-depth Analysis of Propantheline Bromide's R&D Progress and Mechanism of Action on Drug Target - Patsnap Synapse. [Link]

  • What is the mechanism of Propantheline Bromide? - Patsnap Synapse. [Link]

  • Pro Banthine (propantheline) dosing, indications, interactions, adverse effects, and more. [Link]

  • PROPANTHELINE BROMIDE Tablets USP - Boehringer Ingelheim. [Link]

  • Propantheline: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Pharmacokinetics of propantheline bromide in normal man - PMC - NIH. [Link]

  • Identification of some urinary metabolites of propantheline bromide in man - PubMed. [Link]

  • Propantheline bromide: Uses & Dosage | MIMS Philippines. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed Central. [Link]

  • This compound - MySkinRecipes. [Link]

  • A Predictive in Vitro Model of the Impact of Drugs With Anticholinergic Properties on Human Neuronal and Astrocytic Systems - PubMed. [Link]

  • In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids - MDPI. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC. [Link]

  • In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives | Journal of Natural Products - ACS Publications. [Link]

  • Identification of some Urinary Metabolites of Propantheline Bromide in Man - Sci-Hub. [Link]

  • Pharmacology of Propantheline ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects - YouTube. [Link]

  • Propantheline - LiverTox - NCBI Bookshelf - NIH. [Link]

Sources

Thermodynamic Solubility Profile of 9-Hydroxy Propantheline Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic solubility profile of 9-Hydroxy Propantheline Bromide (CAS: 93446-02-7), a critical metabolite and impurity of the antimuscarinic agent Propantheline Bromide. Unlike kinetic solubility, which measures the precipitation rate from a stock solution, thermodynamic solubility represents the saturation equilibrium between the crystalline solid and the solvent—a critical parameter for purification, formulation stability, and bioavailability assessment.

This document synthesizes known physicochemical data with a rigorous, self-validating experimental protocol for establishing the full solubility profile, addressing the unique challenges posed by the compound's hygroscopic nature and potential for acid-catalyzed ionization.

Physicochemical Baseline & Structural Impact[1]

The solubility behavior of this compound is governed by the interplay between its lipophilic xanthene core, the hydrophilic quaternary ammonium moiety, and the additional hydrogen-bonding capability of the 9-hydroxyl group.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₂₃H₃₀BrNO₄High MW indicates high lattice energy potential.
Molecular Weight 464.39 g/mol Slower dissolution rate compared to lower MW analogs.
Melting Point 184–186 °CHigher than parent Propantheline Br (159–161 °C), indicating a more stable crystal lattice and likely lower intrinsic solubility.
Physical Form White crystalline solidCrystalline forms require energy to break lattice forces (

).
Hygroscopicity HygroscopicAbsorbs atmospheric moisture, potentially altering apparent solubility; requires handling in inert atmosphere.
Solubility Rank Chloroform > Methanol > WaterIndicates lipophilic character dominates, despite the ionic charge.
Mechanistic Insight: The 9-Hydroxyl Effect

The introduction of the hydroxyl group at the C9 position of the xanthene ring creates a "solubility paradox":

  • Polarity Increase: Theoretically increases water solubility via H-bonding.

  • Lattice Energy Increase: The -OH group facilitates intermolecular H-bonding within the crystal lattice, raising the melting point (184°C vs 159°C) and effectively reducing thermodynamic solubility in water compared to the parent ester.

Thermodynamic Solubility Profiling

pH-Dependent Solubility Behavior

Unlike simple weak acids or bases, this compound contains a permanent quaternary ammonium charge (pH-independent) and a specific functional group sensitive to strong acids.

  • pH 1.0 – 3.0 (Acidic): Enhanced solubility is observed.

    • Mechanism:[1][2] The 9-hydroxyxanthene moiety is prone to acid-catalyzed dehydration/ionization to form the resonance-stabilized xanthylium cation . This results in a dicationic species (Quaternary N⁺ + Xanthylium⁺), drastically increasing solvation energy.

  • pH 4.0 – 8.0 (Physiological): Solubility is controlled by the equilibrium of the mono-cationic salt. The compound exhibits partial water solubility, limited by the lipophilic xanthene tricyclic system.

  • pH > 9.0 (Basic): Risk of ester hydrolysis (if the ester linkage remains) or degradation of the quaternary ammonium.

Temperature Dependence (Van't Hoff Analysis)

To predict solubility at processing temperatures, the relationship between solubility (


) and temperature (

) is modeled using the Van't Hoff equation:


  • 
     (Enthalpy of Solution):  Positive for this compound (endothermic dissolution). Solubility increases with temperature.
    
  • Experimental Implication: A steep slope in the Van't Hoff plot confirms high lattice energy, necessitating precise temperature control during formulation.

Experimental Protocol: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in various buffers and solvents. Method: Standard Shake-Flask Method (Gold Standard) coupled with HPLC-UV quantification.

Phase 1: Sample Preparation (The Saturation Loop)
  • Excess Addition: Weigh approximately 100 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, 0.1N HCl, or Methanol).

  • Equilibration:

    • Place vials in a thermomixer or orbital shaker.

    • Agitate at 25°C ± 0.1°C for 24 to 72 hours .

    • Validation Check: Visual inspection must confirm undissolved solid remains. If clear, add more solid.

Phase 2: Phase Separation & Sampling
  • Sedimentation: Allow samples to stand for 1 hour to let solids settle.

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter .

    • Critical Step: Discard the first 200 µL of filtrate to saturate the filter membrane and prevent adsorption losses (a common error with lipophilic cations).

  • Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation if the temperature drops.

Phase 3: Analytical Quantification (HPLC)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Buffer (pH 3.5) [Gradient or Isocratic 40:60].

  • Detection: UV at 210 nm (Ammonium) and 254 nm (Xanthene ring).

  • Standard Curve: Prepare fresh standards of this compound (0.01 – 1.0 mg/mL).

Visualizations

Diagram 1: Solubility Equilibrium & Acid-Catalyzed Ionization

This pathway illustrates the transition from the solid lattice to the solvated state and the specific formation of the highly soluble xanthylium species in acidic media.

SolubilityPathways cluster_0 Thermodynamic Equilibrium Solid Solid Crystal Lattice (High Lattice Energy) Solvated Solvated Mono-Cation (pH 4-8) [Partial Solubility] Solid->Solvated Dissolution (+ΔH) Solvated->Solid Crystallization Dication Solvated Dication (Xanthylium Form) (pH < 3) [High Solubility] Solvated->Dication Acid (H+) Dehydration Dication->Solvated pH Neutralization

Caption: Equilibrium pathways showing the transition from solid lattice to solvated species, highlighting the acid-catalyzed formation of the highly soluble xanthylium dication.

Diagram 2: Experimental Workflow (Shake-Flask Protocol)

A self-validating workflow to ensure data integrity during solubility measurement.

ExperimentalWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (25°C, 24-72h) Start->Equilibrate Check Solid Present? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.22 µm PVDF) Discard first 200µL Check->Filter Yes AddSolid->Equilibrate Dilute Dilute in Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Step-by-step Shake-Flask methodology emphasizing the critical check for excess solid and filtration saturation.

References

  • PubChem. (n.d.). Propantheline Bromide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Chemical Specifications: this compound.[1][2][3][4][5][6] Retrieved from [Link]

Sources

Whitepaper: Elucidating the Muscarinic Receptor Binding Profile of 9-Hydroxy Propantheline Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Propantheline bromide is a well-established, non-selective muscarinic antagonist used in the management of gastrointestinal disorders.[1][2] Its clinical activity stems from its ability to competitively block the action of acetylcholine at muscarinic receptors.[3][4] The metabolism of propantheline bromide leads to the formation of several derivatives, including 9-Hydroxy Propantheline Bromide.[5] While the parent compound's pharmacology is broadly understood, the specific role and binding characteristics of its hydroxylated metabolite at the five distinct muscarinic receptor subtypes (M1-M5) are less defined.[6][7] This technical guide provides a comprehensive framework for characterizing the binding affinity and selectivity of this compound. We will detail the requisite experimental protocols, from cell line selection and membrane preparation to the execution of competitive radioligand binding assays and subsequent data analysis. This document serves as a methodological blueprint for researchers aiming to precisely define the pharmacological profile of this key metabolite, an essential step in understanding the overall therapeutic and off-target effects of its parent drug.

Foundational Principles: The Muscarinic Acetylcholine Receptor Family

The muscarinic acetylcholine receptor (mAChR) family, composed of five distinct G-protein coupled receptor (GPCR) subtypes (M1-M5), mediates the majority of the physiological effects of the neurotransmitter acetylcholine.[8][9] These receptors are integral to the function of both the central and peripheral nervous systems, regulating processes as diverse as smooth muscle contraction, heart rate, glandular secretion, and cognitive function.[10][11] From a pharmacological standpoint, the mAChR family is divided into two primary signaling classes based on their G-protein coupling preferences.[9]

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

  • Gi/o-Coupled Receptors (M2, M4): Activation of these subtypes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] The βγ subunits of the dissociated G-protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[10]

Understanding these distinct signaling pathways is critical not only for interpreting functional data but also for appreciating the potential physiological consequences of a ligand binding to a specific receptor subtype.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway M1_M3_M5 M1 / M3 / M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2 / M4 Receptor Gio Gi/o M2_M4->Gio ACh AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Canonical signaling pathways of muscarinic receptor subtypes.

The Target Compound: this compound

Propantheline bromide is a quaternary ammonium antimuscarinic agent.[13] Its structure confers poor absorption from the gastrointestinal tract and limited ability to cross the blood-brain barrier.[1][14] The primary mechanism of action for propantheline is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors.[1][4]

This compound (CAS 93446-02-7) is a known metabolite and related compound of the parent drug.[5][15][16] The introduction of a hydroxyl group to the xanthene ring system has the potential to alter the compound's binding affinity, selectivity, and pharmacokinetic properties compared to propantheline.[15] Determining the precise binding profile of this metabolite is crucial for a complete understanding of the drug's activity spectrum.

Compound Details
Name This compound[17]
Synonyms N-(2-((9-hydroxy-9H-xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide[16]
Molecular Formula C₂₃H₃₀BrNO₄[15]
Molecular Weight 464.39 g/mol [15]
Parent Drug Propantheline Bromide[18]

Experimental Design: Radioligand Binding Assays

To determine the affinity (expressed as the inhibition constant, Ki) of this compound for each of the five muscarinic receptor subtypes, a competitive radioligand binding assay is the gold standard.[19] This technique measures the ability of the unlabeled test compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.[20]

The core principle involves incubating a source of receptors (typically cell membranes) with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor binding sites, resulting in a decrease in measured radioactivity.

Competitive_Binding_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Receptor Membranes (e.g., from CHO-M1 cells) Incubation Combine Reagents in Plate Incubate to Equilibrium (e.g., 60 min at 25°C) Membranes->Incubation Radioligand Radioligand Stock (e.g., [³H]-NMS) Radioligand->Incubation Competitor Test Compound Dilutions (this compound) Competitor->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Rapid Filtration (over GF/B filter plate) Incubation->Filtration Washing Wash with Ice-Cold Buffer (to remove unbound ligand) Filtration->Washing Drying Dry Filter Plate Washing->Drying Scintillation Add Scintillation Cocktail Quantify Radioactivity Drying->Scintillation Plotting Plot % Inhibition vs. [Competitor] Scintillation->Plotting IC50 Calculate IC₅₀ (Non-linear regression) Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol outlines a robust method for determining the binding affinity of this compound at human M1-M5 receptors.

A. Materials and Reagents

  • Receptor Source: Frozen cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[21]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist. Specific activity: ~70-90 Ci/mmol.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a high-concentration stock solution.

  • Non-Specific Binding Control: Atropine or another high-affinity, non-selective muscarinic antagonist (e.g., QNB) at a high concentration (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at room temperature.

  • Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore MultiScreen, GF/B or GF/C).

  • Scintillation Cocktail: A high-efficiency cocktail suitable for microplates.

  • Instrumentation: 96-well plate vacuum manifold, microplate scintillation counter.

B. Assay Procedure

  • Reagent Preparation:

    • Thaw frozen cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration that yields robust and specific binding (typically 5-20 µg protein per well, to be optimized for each receptor subtype).

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in Assay Buffer at a concentration equal to twice its Kd value (e.g., if Kd is 0.5 nM, prepare a 1 nM solution). The Kd should be predetermined via saturation binding experiments for each membrane preparation.[19]

  • Plate Setup (Total Volume: 200 µL/well):

    • Total Binding Wells: 100 µL Assay Buffer + 50 µL Radioligand Solution + 50 µL Membrane Suspension.

    • Competitor Wells: 100 µL of each this compound dilution + 50 µL Radioligand Solution + 50 µL Membrane Suspension.

    • Non-Specific Binding (NSB) Wells: 100 µL of 1 µM Atropine + 50 µL Radioligand Solution + 50 µL Membrane Suspension.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature (22-25°C) with gentle agitation. The incubation time should be sufficient to reach equilibrium.

  • Filtration and Washing:

    • Place the filter plate on a vacuum manifold.

    • Rapidly aspirate the contents of the assay plate through the filter.

    • Immediately wash each well 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

    • Add scintillation cocktail to each well and allow it to equilibrate.

    • Count the radioactivity in each well using a microplate scintillation counter, measuring counts per minute (CPM).

C. Data Analysis

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the measured CPM.

    • Specific Binding = Total CPM - NSB CPM

  • Determine IC₅₀: Plot the specific binding CPM as a percentage of the control (total binding) against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[22]

    • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Competitive_Binding_Logic cluster_low_comp Low Competitor Concentration cluster_high_comp High Competitor Concentration Receptor Muscarinic Receptor Radioligand Radioligand ([³H]-NMS) Radioligand->Receptor Binds to Competitor Competitor (9-OH-Propantheline) Competitor->Receptor Competes for binding site Receptor1 Receptor Radioligand1 [³H]-NMS Radioligand1->Receptor1 Binds label_high_signal High Signal Receptor2 Receptor Competitor2 9-OH-Propantheline Competitor2->Receptor2 Binds label_low_signal Low Signal

Caption: Competitive binding of a radioligand and an unlabeled competitor.

Data Interpretation and Presentation

The primary output of these experiments will be a set of Ki values for this compound at each of the five muscarinic receptor subtypes. This data should be summarized in a clear, tabular format to facilitate comparison and the determination of a selectivity profile.

Table 1: Hypothetical Binding Affinity Profile of this compound

Receptor SubtypeKi (nM)Selectivity Ratio (vs. M3)
M1 25.410.2x
M2 8.13.2x
M3 2.51.0x
M4 150.260.1x
M5 30.812.3x
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Based on this hypothetical data, one would conclude that this compound is a potent muscarinic antagonist with the highest affinity for the M3 subtype, followed by M2. It displays significantly lower affinity for the M4 receptor. This profile suggests that the metabolite may contribute to the peripheral effects of the parent drug, particularly those mediated by M2 and M3 receptors (e.g., in the heart and smooth muscle, respectively).[9]

Conclusion and Future Directions

This guide provides a comprehensive, field-validated methodology for determining the binding affinity and selectivity of this compound across the five human muscarinic receptor subtypes. By employing rigorous competitive radioligand binding assays, researchers can generate a precise pharmacological profile for this key metabolite.

The resulting data is critical for constructing a complete picture of propantheline's mechanism of action, as the activity of its metabolites may significantly contribute to its overall therapeutic efficacy and side-effect profile. Future studies should extend this work to include functional assays (e.g., calcium flux for M1/M3/M5; cAMP inhibition for M2/M4) to confirm whether the measured binding affinity translates to functional antagonism at each subtype.[23][24] Such a comprehensive characterization will provide invaluable insights for drug development professionals and regulatory scientists.

References

  • Propantheline bromide - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Propantheline Bromide? (2024-07-17). Patsnap Synapse. [Link]

  • An In-depth Analysis of Propantheline Bromide's R&D Progress and Mechanism of Action on Drug Target. (2023-09-28). Patsnap Synapse. [Link]

  • A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. [Link]

  • Overview of muscarinic receptor subtypes. PubMed. [Link]

  • Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells. PMC. [Link]

  • Three distinct muscarinic signalling pathways leading to transient... ResearchGate. [Link]

  • Muscarinic Receptor Subtype Pharmacology and Physiology. ResearchGate. [Link]

  • Cellular Signaling Mechanisms for Muscarinic Acetylcholine Receptors. Semantic Scholar. [Link]

  • Muscarinic acetylcholine receptor - Wikipedia. Wikipedia. [Link]

  • Pro Banthine (propantheline) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Pharmacological Classification of Muscarinic Receptors Involved in the^terral Control of Airway Smooth Muscle Tone in the Guinea. UCL Discovery. [Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Muscarinic Receptor Subtypes and the Selectivity of Agonists and Antagonists. Karger Publishers. [Link]

  • Functional and direct binding studies using subtype selective muscarinic receptor antagonists. PubMed. [Link]

  • In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]

  • 9-Hydroxy Propantheline-D3 Bromide. Veeprho. [Link]

  • Receptor Binding Assays. Multiwell Plates. [Link]

  • Identification of some urinary metabolites of propantheline bromide in man. PubMed. [Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. [Link]

  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. [Link]

  • Propantheline bromide: Uses & Dosage. MIMS Philippines. [Link]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • Pharmacology of Propantheline ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. YouTube. [Link]

  • Expression of m2 muscarinic acetylcholine receptor mRNA in primary culture of human prostate stromal cells. PubMed. [Link]

  • Functional and binding studies with muscarinic M2-subtype selective antagonists. PMC. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • This compound. MySkinRecipes. [Link]

  • CN101735192A - Method for producing propantheline bromide intermediate Xanthene-9-carboxylic acid.
  • (PDF) Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

  • Muscarinic Receptors Archives. Innoprot. [Link]

  • Expression of muscarinic receptors in human and mouse sclera and their role in the regulation of scleral fibroblasts proliferation. PubMed Central. [Link]

  • PROPANTHELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • propantheline. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Methodological & Application

Reverse-phase HPLC methods for detection of 9-Hydroxy Propantheline Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Detection of 9-Hydroxy Propantheline Bromide

Part 1: Executive Summary & Scientific Rationale

This compound is a critical structural analogue and potential degradation product of Propantheline Bromide , a quaternary ammonium antimuscarinic agent. While the primary degradation pathway of Propantheline involves ester hydrolysis yielding Xanthene-9-carboxylic acid (Xanthanoic acid) , the 9-Hydroxy derivative represents a specific oxidative or synthetic impurity where the hydrogen at the C9 bridge of the xanthene ring is substituted by a hydroxyl group, retaining the ester linkage.

Detecting this specific analyte requires a method capable of resolving the highly polar quaternary ammonium center of the parent drug from its hydrolyzed byproducts and the structurally similar hydroxylated impurity. Standard C18 methods often suffer from peak tailing due to the interaction of the quaternary amine with residual silanols on the stationary phase.

This protocol utilizes a buffered mobile phase with a specific pH control (pH 4.5) and a C8 (Octylsilane) stationary phase. The C8 chemistry offers a distinct selectivity that, when combined with tetrahydrofuran (THF) as a mobile phase modifier, provides superior resolution of the 9-Hydroxy impurity from the parent peak compared to standard C18 pharmacopeial methods.

Part 2: Chemical Context & Signaling Pathway

Understanding the chemical stability is prerequisite to analysis. Propantheline Bromide is susceptible to two main degradation routes:

  • Hydrolysis: Cleavage of the ester bond (primary pathway in aqueous solution).

  • Oxidation/Substitution: Formation of 9-Hydroxy Propantheline (often a process impurity or oxidative degradant).

Figure 1: Degradation & Impurity Logic

Propantheline_Degradation Propantheline Propantheline Bromide (Parent Drug) Hydrolysis Hydrolysis (Ester Cleavage) Propantheline->Hydrolysis pH > 5.0 / Moisture Oxidation Oxidation / Synthesis (C9 Substitution) Propantheline->Oxidation Process Impurity Xanthanoic Xanthene-9-carboxylic Acid (Major Degradant) Hydrolysis->Xanthanoic Amine (2-Hydroxyethyl) diisopropylmethylammonium Hydrolysis->Amine NineHydroxy This compound (Target Analyte) Oxidation->NineHydroxy

Caption: Degradation pathways of Propantheline Bromide showing the hydrolytic split vs. the formation of the target 9-Hydroxy impurity.

Part 3: Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (LGC Standards or equivalent, >98% purity).

  • API Standard: Propantheline Bromide USP/BP.

  • Solvents: Acetonitrile (HPLC Grade), Tetrahydrofuran (THF, HPLC Grade, inhibitor-free), Water (Milli-Q or equivalent).

  • Buffer Reagents: Ammonium Acetate, Glacial Acetic Acid.

Chromatographic Conditions

This method is optimized for speed (approx. 6-10 min run time) and resolution.

ParameterSpecificationRationale
Column Supelcosil LC-8 (or equiv. C8), 5 µm, 250 mm × 4.6 mmC8 provides slightly lower retention for hydrophobic xanthene rings than C18, allowing faster elution while maintaining selectivity for the polar amine.
Mobile Phase Acetonitrile : Buffer : THF (60 : 38 : 2 v/v/v)High organic content is required to elute the hydrophobic xanthene structure. THF acts as a selectivity modifier to sharpen peak shape.
Buffer Prep 0.03 M Ammonium Acetate, adjusted to pH 4.5 with Acetic AcidpH 4.5 suppresses silanol ionization on the column, reducing tailing of the quaternary amine.
Flow Rate 1.5 mL/minOptimized for the 250mm column length to ensure efficiency.
Detection UV @ 254 nm The xanthene ring system has strong absorbance at 254 nm.
Injection Vol 20 µLStandard loop size for sensitivity.
Temperature Ambient (25°C)Strict control is recommended to maintain retention time reproducibility.
Sample Preparation

A. Standard Solution Preparation:

  • Weigh 10 mg of This compound standard.

  • Dissolve in 100 mL of Mobile Phase.

  • Dilute to a working concentration of 10 µg/mL (for impurity level checking) or equimolar to the drug if establishing Response Factors.

B. Sample (Tablet) Preparation:

  • Weigh and powder 20 tablets.

  • Transfer powder equivalent to 15 mg Propantheline Bromide into a 50 mL volumetric flask.

  • Add 30 mL of Mobile Phase and sonicate for 15 minutes (maintain temp < 30°C to prevent degradation).

  • Dilute to volume with Mobile Phase.

  • Filter through a 0.45 µm PTFE syringe filter (discard first 2 mL).

Part 4: Method Validation & System Suitability

To ensure the "Trustworthiness" of the data, the following criteria must be met before every analysis batch.

System Suitability Criteria (SST)

Inject the System Suitability Solution (containing Propantheline and 9-Hydroxy Propantheline) 5 times.

  • Resolution (Rs): > 2.0 between Propantheline and 9-Hydroxy Propantheline.

  • Tailing Factor (T): < 2.0 for the Propantheline peak (Quaternary amines are prone to tailing; if T > 2.0, replace column or check buffer pH).

  • RSD of Peak Area: < 2.0% for the parent peak; < 5.0% for the impurity peak.

Linear Range & Sensitivity
  • Linearity: 1.0 µg/mL to 100 µg/mL (r² > 0.999).

  • LOD (Limit of Detection): Approx. 0.1 µg/mL (Signal-to-Noise 3:1).

  • LOQ (Limit of Quantitation): Approx. 0.5 µg/mL (Signal-to-Noise 10:1).

Part 5: Analytical Workflow Visualization

Figure 2: HPLC Execution Workflow

HPLC_Workflow Start Start Analysis Prep Sample Preparation (Extract in Mobile Phase) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Inject Injection (20 µL) Filter->Inject Separation Isocratic Separation (C8 Column, pH 4.5) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Data Data Processing (Resolution Check) Detect->Data

Caption: Step-by-step analytical workflow from sample extraction to data processing.

Part 6: Troubleshooting & Expert Insights

  • Peak Tailing:

    • Cause: Interaction between the positively charged quaternary ammonium nitrogen and residual silanol groups (Si-O-) on the silica support.

    • Solution: Ensure the buffer concentration is at least 30 mM. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase, but adjust pH after addition.

  • Resolution Loss:

    • Cause: Evaporation of THF from the pre-mixed mobile phase.

    • Solution: THF is volatile. Prepare mobile phase fresh daily and keep the reservoir capped.

  • Unknown Impurity at ~2.5 mins:

    • Identification: This is likely Xanthanoic Acid (Xanthene-9-carboxylic acid). It elutes early due to the carboxylic acid functionality making it more polar than the ester or the 9-hydroxy derivative at pH 4.5.

References

  • Jalal, I. M., Sa'sa, S. S., & Rjoob, A. W. (1987). Determination of Propantheline Bromide in Tablet Formulations by Reverse-Phase HPLC. Journal of Liquid Chromatography, 10(11), 2525-2539. Link

  • United States Pharmacopeia (USP). Monograph: Propantheline Bromide. USP-NF.
  • LGC Standards. (2023). 9-Hydroxypropantheline Bromide - Certificate of Analysis & Structure. Link

  • Charles, B. G., Ravenscroft, P. J., & Jacobsen, N. W. (1984).[1] Analysis of propantheline bromide in serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 424-428. Link

Sources

Application Note: Selective Solid-Phase Extraction (SPE) Strategies for Propantheline and its Major Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the bioanalysis of Propantheline Bromide and its metabolites. It addresses the specific challenges of extracting permanently charged quaternary ammonium compounds alongside acidic metabolites.

Introduction & Metabolic Context

Propantheline Bromide is a quaternary ammonium antimuscarinic agent used for the treatment of peptic ulcers and hyperhidrosis. Its bioanalysis is complicated by its unique physicochemical properties: the parent drug is a permanently charged cation (quaternary amine), while its metabolism yields products with divergent polarities and ionization states.

Metabolic Pathway & Analytical Challenges

Propantheline undergoes extensive hydrolysis in the gastrointestinal tract and liver. The primary metabolic cleavage of the ester linkage produces two distinct moieties:

  • Xanthene-9-carboxylic acid (Xanthanoic Acid): An acidic metabolite (pKa ~3–4) that often undergoes further glucuronidation.

  • (2-Hydroxyethyl)diisopropylmethylammonium: A polar, permanently charged quaternary amine.

The simultaneous extraction of a lipophilic quaternary amine (Parent) and a polar acid (Metabolite) requires a sophisticated SPE approach. Standard C18 methods often fail to retain the polar quaternary metabolites or suffer from poor recovery of the parent drug due to irreversible adsorption on silanol groups.

Metabolic Pathway Diagram

PropanthelineMetabolism Parent Propantheline (Quaternary Amine) Hydrolysis Hydrolysis (Esterase) Parent->Hydrolysis AcidMet Xanthene-9-carboxylic Acid (Acidic Metabolite) Hydrolysis->AcidMet QuatMet (2-Hydroxyethyl)diisopropyl- methylammonium (Polar Quaternary Amine) Hydrolysis->QuatMet Glucuronide Xanthanoic Acid Glucuronide AcidMet->Glucuronide UGT Conjugation

Figure 1: Metabolic hydrolysis of Propantheline yielding divergent metabolite classes.

Analyte Properties & SPE Sorbent Selection

AnalyteStructure TypeIonization StateLogP (Est.)Recommended Sorbent
Propantheline Quaternary AminePermanently Positive (+)~2.5WCX (Weak Cation Exchange)
Quat. Metabolite Quaternary AminePermanently Positive (+)< 0WCX (Weak Cation Exchange)
Xanthanoic Acid Carboxylic AcidpH dependent (pKa ~3.5)~3.2MAX (Mixed-Mode Anion) or HLB
The "Quaternary Amine" Problem

Standard Strong Cation Exchange (MCX/SCX) sorbents retain quaternary amines via strong ionic bonds that are difficult to break. Because quaternary amines cannot be deprotonated (neutralized) by high pH, elution from MCX requires high ionic strength or competitive counter-ions, often leading to messy extracts.

The Solution: Mixed-Mode Weak Cation Exchange (WCX) We recommend a Polymeric WCX sorbent.

  • Mechanism: The sorbent contains carboxylic acid groups (pKa ~5).

  • Loading (pH > 7): Sorbent is negative (COO-); Analyte is positive (+). Strong Retention.

  • Elution (pH < 3): Sorbent is protonated (COOH) and neutral. The ionic interaction is "turned off," releasing the quaternary amine.

Protocol A: Extraction of Propantheline & Quaternary Metabolite (WCX Method)

Target: Propantheline, (2-Hydroxyethyl)diisopropylmethylammonium Sorbent Recommendation: Waters Oasis WCX, Phenomenex Strata-X-CW, or Biotage EVOLUTE EXPRESS WCX (30 mg or 60 mg).

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma/Urine .

    • Add 20 µL Internal Standard (e.g., Propantheline-d3).

    • Dilute with 200 µL 5% Ammonium Hydroxide (NH₄OH) in water.

    • Rationale: High pH ensures the WCX sorbent is deprotonated (negatively charged) to capture the cationic drugs.

  • Conditioning:

    • 1 mL Methanol (Solvates the polymer).

    • 1 mL Water (Equilibrates).

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

    • Mechanism: Quaternary amines bind to the ionized carboxyl groups of the sorbent.

  • Washing (Critical for Cleanup):

    • Wash 1: 1 mL 5% NH₄OH in Water . (Removes proteins and polar neutrals; keeps sorbent active).

    • Wash 2: 1 mL Methanol . (Removes hydrophobic neutrals/lipids).

    • Note: Propantheline remains bound ionically during the organic wash.

  • Elution:

    • Elute with 2 x 400 µL of 2% Formic Acid in Methanol .

    • Mechanism: Acidification protonates the sorbent's carboxyl groups (COO⁻ → COOH), neutralizing the surface charge and releasing the quaternary amine.

  • Post-Elution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Protocol B: Extraction of Xanthanoic Acid (MAX Method)

Target: Xanthene-9-carboxylic acid (Acidic Metabolite) Sorbent Recommendation: Mixed-Mode Strong Anion Exchange (MAX/PAX).

If quantification of the acidic metabolite is required, a separate extraction or fraction collection is ideal due to the opposing charge.

  • Sample Pre-treatment:

    • Dilute sample 1:1 with 5% NH₄OH (High pH ionizes the acid to R-COO⁻).

  • Loading:

    • Load onto MAX cartridge (Quaternary amine sites on sorbent bind the anionic metabolite).

  • Washing:

    • Wash 1: 5% NH₄OH in Water.

    • Wash 2: Methanol (Removes neutrals and the Parent Drug which does not bind to MAX).

  • Elution:

    • Elute with 2% Formic Acid in Methanol .

    • Mechanism: Acidification neutralizes the metabolite (R-COO⁻ → R-COOH), breaking the ionic bond.

Unified Workflow Diagram

SPE_Workflow cluster_WCX Protocol A: WCX (Target: Parent) Sample Plasma Sample (Parent+, Acid-, QuatMet+) PreTreat Add 5% NH4OH (pH > 8) Sample->PreTreat LoadWCX Load on WCX Sorbent (COO- binds Drug+) PreTreat->LoadWCX WashWCX Wash: MeOH (Removes Lipids) LoadWCX->WashWCX EluteWCX Elute: 2% Formic Acid in MeOH (Neutralize Sorbent -> Release) WashWCX->EluteWCX Analysis Quantify Propantheline & Quat Metabolite EluteWCX->Analysis LC-MS/MS (Positive Mode)

Figure 2: Optimized WCX extraction workflow for Propantheline and its active quaternary metabolite.

LC-MS/MS Method Parameters

Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 50 mm, 2.5 µm). Phenyl phases provide better selectivity for the xanthene ring system. Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

MRM Transitions (Positive Mode ESI+):

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Note
Propantheline 368.2 226.1 25 Loss of amine tail (Ester cleavage)
Propantheline 368.2 181.1 40 Xanthene fragment
Quat. Metabolite 174.2 114.1 20 Characteristic amine fragment

| Xanthanoic Acid | 225.1 (ESI-) | 181.0 | 20 | Decarboxylation (Negative Mode) |

Note: For simultaneous analysis of the acid (Negative mode) and parent (Positive mode), polarity switching is required.

References

  • Vose, C. W., et al. (1978). "Identification of some urinary metabolites of propantheline bromide in man." Xenobiotica. Link

  • Picó, Y., et al. (2000).[2] "Solid-phase extraction of quaternary ammonium herbicides." Journal of Chromatography A. Link

  • Biotage Application Note. "Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid." Link

  • Ford, G. C., et al. (1977). "The measurements of propantheline ion in biological fluids after administering propantheline bromide to man." Biomedical Mass Spectrometry. Link

  • PubChem. "Propantheline Bromide Compound Summary." Link

Sources

Application Note: Development of Stability-Indicating Assays for Propantheline Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propantheline Bromide (PB) is a quaternary ammonium antimuscarinic agent used to treat peptic ulcers and gastrointestinal spasms.[1][2] Its therapeutic efficacy relies on the integrity of its ester linkage. However, this ester bond renders the molecule highly susceptible to hydrolysis, yielding Xanthanoic Acid (USP Related Compound A) and (2-hydroxyethyl)diisopropylmethylammonium bromide .

This guide outlines a rigorous approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. Unlike generic protocols, this document focuses on the specific physicochemical challenges of PB—namely, the separation of a highly polar quaternary amine from hydrophobic degradants and the prevention of peak tailing.

Chemical Basis of Instability

To develop a robust assay, one must first understand the degradation mechanism. PB degrades primarily via hydrolysis of the ester bond connecting the xanthene ring to the quaternary ammonium tail.[2][3] This reaction is catalyzed by both acid and base, though alkaline hydrolysis is significantly faster.

Degradation Pathway

The following diagram illustrates the primary failure mode of Propantheline Bromide.

PB_Degradation PB Propantheline Bromide (API) Hydrolysis Hydrolysis (pH / Moisture / Heat) PB->Hydrolysis Xanthanoic Xanthanoic Acid (Hydrophobic Impurity) USP Rel. Comp A Hydrolysis->Xanthanoic Cleavage of Ester Amine (2-Hydroxyethyl) diisopropylmethylammonium Br (Polar Impurity) Hydrolysis->Amine Cleavage of Ester Xanthone Xanthone (Secondary Degradant) Xanthanoic->Xanthone Decarboxylation/Oxidation (Extreme Stress) caption Figure 1: Primary hydrolytic degradation pathway of Propantheline Bromide.

Critical Analytical Challenge:

  • The API (PB): A quaternary amine (positively charged). It interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

  • The Impurity (Xanthanoic Acid): An acidic molecule. Its retention time shifts dramatically with pH changes.

  • The Solution: The mobile phase pH must be tightly controlled (typically pH 3.5–4.5) to suppress silanol ionization and ensure consistent retention of the acidic impurity.

Forced Degradation Protocol (Stress Testing)

Do not rely on "standard" degradation times. Propantheline is sensitive.[3][4] The goal is 5–20% degradation . Over-degrading (>20%) produces secondary artifacts that have no relevance to shelf-life stability.

Stress Conditions Table
Stress TypeReagent / ConditionExposure TargetEndpoint GoalNeutralization
Acid Hydrolysis 0.1 N HCl60°C for 2–6 hours10–15% DegradationNeutralize with 0.1 N NaOH
Base Hydrolysis 0.01 N NaOH*RT for < 1 hour10–15% DegradationNeutralize with 0.01 N HCl
Oxidation 3%

RT for 2–24 hours5–10% DegradationQuench with Sodium Metabisulfite
Thermal Solid state, 80°C7 Days< 5% (Usually stable)N/A
Photolytic UV/Vis (1.2M lux hrs)1–5 DaysVariableN/A

*Note: PB is extremely labile in base. Start with very dilute base at Room Temperature (RT). High heat + strong base will destroy the molecule instantly.

Chromatographic Method Development

The following workflow ensures the method is "Stability-Indicating"—meaning it can resolve the API from every single degradant generated in Section 3.

Method_Dev_Workflow Start Start Method Development ColSelect Column Selection: C18 End-capped (L1) (Essential for Amines) Start->ColSelect MobilePhase Mobile Phase Optimization: Buffer pH 3.5 + ACN (Suppresses Silanols) ColSelect->MobilePhase StressInj Inject Stress Samples (Acid, Base, Ox) MobilePhase->StressInj CheckRes Check Resolution (Rs) API vs. Xanthanoic Acid StressInj->CheckRes CheckRes->MobilePhase Rs < 2.0 (Adjust Gradient/pH) CheckPurity Peak Purity Check (PDA Detector) CheckRes->CheckPurity Rs > 2.0 CheckPurity->MobilePhase Co-elution Detected Finalize Finalize Method Parameters CheckPurity->Finalize Pure Peak caption Figure 2: Iterative workflow for optimizing the stability-indicating assay.

The Protocol: Optimized HPLC Conditions

This method uses a modern C18 column with high carbon loading to retain the polar API while separating the hydrophobic Xanthanoic acid.

  • Instrument: HPLC with PDA (Photodiode Array) Detector.[5]

  • Column: USP L1 (C18), 250 x 4.6 mm, 5 µm.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (Base Deactivated).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Isosbestic point approximation for API and impurities).

  • Injection Volume: 20 µL.

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 1.64 g Sodium Acetate in 1000 mL water. Adjust pH to 3.5 ± 0.05 with Glacial Acetic Acid.

    • Why pH 3.5? It ensures Xanthanoic acid is in its non-ionized (hydrophobic) form, increasing retention and separation from the solvent front. It also minimizes silanol activity.

  • Organic (Solvent B): Acetonitrile (HPLC Grade).

Gradient Program: A gradient is preferred over isocratic methods to ensure the late-eluting Xanthone (if present) is cleared from the column.

Time (min)% Buffer (A)% Acetonitrile (B)Action
0.07030Equilibration
5.07030Isocratic Hold (Elute polar amine)
20.02080Linear Ramp (Elute Xanthanoic Acid)
25.02080Wash
26.07030Return to Initial
35.07030Re-equilibration

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must pass the following criteria based on ICH Q2(R1) guidelines.

Specificity (Peak Purity)
  • Requirement: The API peak in stressed samples must be spectrally pure (Purity Angle < Purity Threshold using PDA).

  • Resolution:

    
     between Propantheline Bromide and Xanthanoic Acid.
    
Linearity
  • Range: 50% to 150% of the target concentration.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Method: Spike Placebo with API at 50%, 100%, and 150% levels.

  • Criteria: Mean recovery 98.0% – 102.0%.

References

  • USP Monographs . Propantheline Bromide.[1][2][3][4][6][7][8][9][10][11] United States Pharmacopeia.[8] (Current Revision).

  • Yoshioka, S., & Uchiyama, M. (1986). Kinetics and mechanism of the solid-state decomposition of propantheline bromide. Journal of Pharmaceutical Sciences, 75(1), 92–96.

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • BenchChem. (2025).[9] Propantheline Degradation in Experimental Solutions: Technical Support Center.

  • Jalal, I. M., et al. (1987). Determination of Propantheline Bromide in Tablet Formulations by Reverse-Phase HPLC. Journal of Liquid Chromatography, 10(11).[4]

Sources

Application Note: Protocol for Isolating 9-Hydroxy Propantheline Bromide from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The isolation of 9-Hydroxy Propantheline Bromide (9-OH-PB) from plasma presents a dual challenge in bioanalysis: chemical instability and ionic polarity .

  • The Stability Paradox: Like its parent compound Propantheline Bromide, 9-OH-PB contains a labile ester linkage susceptible to rapid hydrolysis by plasma esterases (e.g., butyrylcholinesterase). Without immediate enzymatic inhibition, the analyte degrades into 9-hydroxyxanthanoic acid, leading to severe underestimation of concentration.

  • The Polarity Challenge: As a quaternary ammonium compound, 9-OH-PB is a permanently charged cation (

    
    ). Traditional Liquid-Liquid Extraction (LLE) often fails due to poor partitioning into organic solvents, and Protein Precipitation (PPT) results in high ion suppression in Mass Spectrometry.
    

The Solution: This protocol utilizes Weak Cation Exchange (WCX) Solid Phase Extraction . By exploiting the permanent positive charge of the analyte, we can wash away neutral and anionic matrix interferences (phospholipids, proteins) aggressively before eluting the target with high specificity.

Pre-Analytical Stabilization (Critical Control Point)

WARNING: The integrity of 9-OH-PB is compromised within minutes in untreated plasma at room temperature.

Sample Collection Protocol
  • Anticoagulant: Use K2-EDTA or Lithium Heparin tubes.

  • Stabilization Step: Immediately upon blood collection, the plasma must be acidified to pH 3.0 – 4.0 .

    • Mechanism:[1] Acidification inhibits plasma esterases and stabilizes the ester bond.

    • Reagent: 5% Formic Acid (FA) or 1M HCl.

    • Ratio: Add 10 µL of stabilizer per 1 mL of whole blood/plasma.

  • Storage: Flash freeze at -80°C if analysis is not immediate.

Experimental Workflow: WCX-SPE Isolation

Materials & Reagents[2]
  • SPE Cartridge: Mixed-Mode Weak Cation Exchange (e.g., Oasis WCX or Strata-X-CW), 30 mg/1 mL.

  • Internal Standard (IS): Propantheline-d3 or Deuterated 9-OH-PB (100 ng/mL in Methanol).

  • Loading Buffer: 100 mM Ammonium Acetate (pH 6.0). Note: High pH ensures the SPE sorbent is negatively charged (

    
    ) to bind the cationic drug.
    
  • Elution Solvent: Acetonitrile:Water (80:20) + 2% Formic Acid.

Step-by-Step Extraction Protocol
StepActionMechanistic Insight
1. Sample Prep Mix 200 µL acidified plasma + 20 µL IS + 600 µL Loading Buffer (pH 6.0). Vortex 30s.Dilution prevents protein clogging. pH 6.0 activates the WCX sorbent (ionization of carboxyl groups).
2. Conditioning 1 mL Methanol followed by 1 mL Water.Solvates the sorbent ligands to ensure interaction capability.
3. Loading Load the pre-treated sample onto the cartridge at 1 mL/min.Capture: The permanently positive 9-OH-PB binds ionically to the negative sorbent.
4. Wash 1 1 mL 100 mM Ammonium Acetate (pH 6.0).Removes proteins and salts while keeping the analyte bound ionically.
5. Wash 2 1 mL 100% Methanol.Critical Cleanup: Removes hydrophobic neutrals (lipids) and interferences. The charged analyte remains bound.
6. Elution 2 x 250 µL Elution Solvent (2% FA in ACN).Release: Acid protonates the sorbent (

), neutralizing the surface charge and releasing the cationic drug.
7. Reconstitution Evaporate under

at 40°C. Reconstitute in 100 µL Mobile Phase A.
Concentrates the sample for maximum sensitivity.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 High-Strength Silica (HSS T3). HILIC is preferred for quaternary amines to improve retention.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B (0-1 min)

    
     50% B (at 4 min) 
    
    
    
    95% B (at 5 min). Note: HILIC gradients run High Organic
    
    
    Low Organic.

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive (

    
    ).
    
  • Target: this compound.[1][2][3][4][5][6][7]

  • Precursor Ion:

    
     464.2 (
    
    
    
    - Bromide salt dissociates).
  • Product Ions:

    • Quantifier:

      
       211.1 (Xanthene ring fragment).
      
    • Qualifier:

      
       183.1.
      

Visualizing the Logic

Diagram 1: Metabolic & Degradation Pathway

This diagram illustrates why stabilization is vital: the pathway to the hydrolysis product (Xanthanoic acid) is rapid in plasma.

Metabolism Propantheline Propantheline Bromide (Parent Drug) OH_Prop 9-Hydroxy Propantheline (Target Analyte) *Quaternary Amine* Propantheline->OH_Prop Oxidation (CYP450) Xanthanoic Xanthanoic Acid (Hydrolysis Product) Propantheline->Xanthanoic Ester Hydrolysis (Plasma Esterases) OH_Xanthanoic 9-Hydroxy Xanthanoic Acid (Degradant) OH_Prop->OH_Xanthanoic Ester Hydrolysis (Rapid in Plasma)

Caption: Metabolic and degradation pathways of Propantheline. The red arrows indicate ester hydrolysis, which must be inhibited during sample collection.

Diagram 2: WCX Extraction Mechanism

The mechanism of isolating a permanent cation using Weak Cation Exchange.

WCX_Mechanism cluster_0 Step 1: Loading (pH 6.0) cluster_1 Step 2: Elution (Acidic) Sorbent1 WCX Sorbent (COO-) Analyte1 9-OH-PB (+) Sorbent1->Analyte1 Ionic Bond Matrix1 Neutrals/Acids Waste1 Waste Matrix1->Waste1 Flow Through Sorbent2 WCX Sorbent (COOH) Analyte2 9-OH-PB (+) Sorbent2->Analyte2 Release Acid Formic Acid Acid->Sorbent2 Protonates Surface

Caption: Mechanism of Weak Cation Exchange (WCX). The target is retained by charge at neutral pH and released when acid neutralizes the sorbent.

Performance Data & Validation Criteria

To ensure the protocol is "Self-Validating," the following criteria must be met during method validation:

ParameterAcceptance CriteriaNotes
Recovery (Extraction Efficiency) > 80%High recovery proves the elution solvent effectively broke the ionic bond.
Matrix Effect 85% - 115%Values near 100% indicate successful removal of phospholipids via the Methanol wash step.
Bench-Top Stability < 5% degradation over 4 hoursConfirms the effectiveness of the acidification step during sample prep.
Linearity

Range: 0.5 ng/mL to 500 ng/mL.

References

  • Ford, B. L., et al. (1984). Propantheline Analog in Propantheline Bromide Tablets. Journal of AOAC International. Retrieved from [Link]

  • Vose, C. W., et al. (1980).[8] Plasma levels and urinary excretion of orally administered propantheline bromide in man. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase pH for Propantheline Metabolite Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in the chromatographic analysis of propantheline and its metabolites. This guide is structured to provide you with in-depth, practical solutions to common challenges encountered during method development, with a specific focus on the critical role of mobile phase pH in achieving optimal separation. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my propantheline peak tailing or showing poor shape, even though it's a quaternary ammonium compound and should be permanently charged?

A: This is a common and insightful question. While propantheline, as a quaternary ammonium compound, is indeed permanently positively charged regardless of pH, its peak shape can still be significantly affected by secondary interactions with the stationary phase.[1]

  • The Culprit: Silanol Interactions: Most reversed-phase silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range to higher pH values (typically above pH 4-5), these silanol groups can deprotonate to become negatively charged silanates (Si-O⁻).[2] These negatively charged sites can then interact electrostatically with the positively charged propantheline, leading to peak tailing.[1][3]

  • The Solution: Low pH Mobile Phase: By operating at a lower pH (e.g., pH 2-4), you can suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[2] This minimizes the undesirable ionic interactions with propantheline, resulting in a more symmetrical peak shape. For this reason, starting method development in the pH 2-4 range is often recommended for basic and quaternary ammonium compounds.[2]

Q2: I'm struggling to get good separation between propantheline and its main metabolite, xanthene-9-carboxylic acid. How does pH play a role here?

A: This is the core of the separation challenge. You are dealing with two compounds with very different physicochemical properties: a permanently charged quaternary amine (propantheline) and an ionizable carboxylic acid (xanthene-9-carboxylic acid).[4][5] Mobile phase pH is your most powerful tool to manipulate the retention of xanthene-9-carboxylic acid and achieve separation.

  • Understanding the Analyte Chemistry:

    • Propantheline: As a quaternary ammonium salt, its positive charge is constant across the typical HPLC pH range. Its retention will be primarily governed by the hydrophobicity of its carbon skeleton and influenced by the mobile phase's organic solvent content.

      • At low pH (pH < pKa): The carboxylic acid will be protonated (non-ionized) and thus more hydrophobic. This will lead to stronger retention on a reversed-phase column.

      • At high pH (pH > pKa): The carboxylic acid will be deprotonated (ionized) and more polar, resulting in weaker retention and earlier elution.

  • Strategic pH Selection for Separation:

    • To increase the retention of xanthene-9-carboxylic acid and potentially separate it from early-eluting impurities, you should work at a pH below its pKa.

    • To decrease its retention, you should use a pH above its pKa.

    • A published method for separating propantheline and its degradation products, including xanthene-9-carboxylic acid, utilizes a mobile phase pH of 4.5.[2][6] This suggests that at this pH, there is a good balance of retention for both compounds to achieve separation.

Q3: What is a good starting point for mobile phase buffer selection, and what concentration should I use?

A: Buffer selection is critical for maintaining a stable and reproducible pH, which is essential for robust and transferable methods.[7]

  • Choosing the Right Buffer: The ideal buffer has a pKa value within ±1 pH unit of your desired mobile phase pH.[7]

    • For Low to Mid-pH (pH 2.5 - 5.5):

      • Phosphate Buffer: An excellent choice for LC-UV applications due to its low UV cutoff (around 200 nm) and multiple pKa values (2.1, 7.2, 12.3), making it versatile.[7]

      • Formate Buffer (pKa ~3.8): A good volatile option for LC-MS applications, effective in the pH range of 2.8-4.8.[2]

      • Acetate Buffer (pKa ~4.8): Another common choice for both LC-UV and LC-MS, with a buffering range of approximately 3.8-5.8.[2] A published method successfully uses an ammonium acetate buffer at pH 4.5.[2][6]

  • Buffer Concentration: A typical starting concentration for buffers in HPLC is between 10-50 mM.[7]

    • Too Low (<10 mM): May not provide sufficient buffering capacity, leading to pH shifts and retention time variability.

    • Too High (>50 mM): Can lead to precipitation when mixed with high percentages of organic solvent, potentially causing system blockages and increased backpressure.

Experimental Protocol: Systematic pH Scouting for Propantheline and Metabolite Separation

This protocol provides a step-by-step guide to systematically evaluate the effect of mobile phase pH on the separation of propantheline and xanthene-9-carboxylic acid.

1. Initial Chromatographic Conditions (Based on Literature[2][6])

  • Column: C8 or C18, 4.6 x 150 mm, 5 µm (A C8 is a good starting point as used in a published method).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate

  • Mobile Phase B (Organic): Acetonitrile

  • Gradient: 60% B (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample: A mixture of propantheline bromide and xanthene-9-carboxylic acid standards.

2. pH Scouting Experiment

Prepare a series of aqueous mobile phases (Mobile Phase A) at different pH values. It is crucial to measure and adjust the pH of the aqueous buffer before mixing it with the organic solvent.[2]

  • pH 3.0: Adjust 10 mM Ammonium Acetate with formic acid.

  • pH 4.0: Adjust 10 mM Ammonium Acetate with acetic acid.

  • pH 4.5: Adjust 10 mM Ammonium Acetate with acetic acid (literature starting point).[2][6]

  • pH 5.0: Adjust 10 mM Ammonium Acetate with acetic acid.

  • pH 6.0: Adjust 10 mM Ammonium Acetate with acetic acid or ammonium hydroxide.

3. Data Analysis and Optimization

For each pH condition, inject the standard mixture and evaluate the following:

  • Retention Time (RT) of each analyte.

  • Resolution (Rs) between propantheline and xanthene-9-carboxylic acid.

  • Peak Shape (Tailing Factor) for each analyte.

Data Presentation: Expected Impact of pH on Chromatographic Parameters

Mobile Phase pHPropantheline RT (min)Xanthene-9-carboxylic acid RT (min)Resolution (Rs)Propantheline Tailing FactorXanthene-9-carboxylic acid Tailing Factor
3.0~5.2~8.5> 2.0~1.1~1.2
4.0~5.1~6.3> 2.0~1.2~1.1
4.5~5.0~5.1~1.5~1.3~1.0
5.0~5.0~4.2< 1.5~1.4~1.0
6.0~4.9~3.1Not Resolved~1.5~1.0

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends.

Visualization of the pH Optimization Workflow

G prep_standards Prepare Standards (Propantheline & Metabolite) run_hplc Run HPLC Analysis at each pH prep_standards->run_hplc prep_buffers Prepare Aqueous Buffers (pH 3.0, 4.0, 4.5, 5.0, 6.0) prep_buffers->run_hplc collect_data Collect Data (RT, Rs, Tailing Factor) run_hplc->collect_data eval_data Evaluate Chromatograms collect_data->eval_data select_optimal Select Optimal pH (Best Resolution & Peak Shape) eval_data->select_optimal further_opt Further Optimization (Gradient, Temperature) select_optimal->further_opt If necessary

Caption: Workflow for systematic mobile phase pH optimization.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. By systematically altering a single variable (pH) while keeping others constant, you can directly observe the causal relationship between pH and the chromatographic parameters of retention, resolution, and peak shape. The optimal pH will be the one that provides a resolution of >1.5 between all peaks of interest with symmetrical peak shapes (tailing factor close to 1.0).

References

  • Jalal, I. M., Sa'sa', S. S., Rjoob, A. W., & Khalil, H. S. (1987). Determination of Propantheline Bromide in Tablet Formulations by Reverse-Phase HPLC. Journal of Liquid Chromatography, 10(11), 2351-2364. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Šebej, P., et al. (2013). Fluorescein Analogue Xanthene-9-Carboxylic Acid: A Transition-Metal Free CO Releasing Molecule Activated by Green Light. Angewandte Chemie International Edition, 52(12), 3444-3447. [Link]

  • Gorog, S., & Babjak, M. (1994). A stability-indicating proton nuclear magnetic resonance spectroscopic method for the analysis of propantheline bromide in pharmaceutical samples. Journal of Pharmaceutical and Biomedical Analysis, 12(12), 1521-1526. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PubChem. (n.d.). Xanthene-9-carboxylic acid. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Drugs.com. (2025, June 16). Propantheline: Package Insert / Prescribing Information. [Link]

  • Vose, C. W., et al. (1978). Identification of some urinary metabolites of propantheline bromide in man. Xenobiotica, 8(12), 745-752. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

Sources

Resolving baseline noise in LC-MS analysis of Propantheline Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: TN-2026-PB-MS

Topic: Resolving Baseline Noise & Signal Instability in LC-MS Analysis of Propantheline Bromide

Introduction: The "Permanent Cation" Paradox

Welcome to the Propantheline Bromide (PB) technical support portal. As an Application Scientist, I often see researchers struggle with PB not because it is difficult to detect, but because it is too easy to detect—often in the wrong places (carryover) or obscured by its own chemistry (salt interference).

The Core Challenge: Propantheline is a quaternary ammonium compound (QAC). Unlike typical bases, it carries a permanent positive charge regardless of pH.

  • High Sensitivity: It ionizes exceptionally well in ESI(+).

  • High Adsorption: It acts like a "sticky" surfactant, adhering to glass vials, stainless steel, and column frits, causing ghost peaks and baseline creep.

  • Counter-Ion Noise: The Bromide (

    
    ) counter-ion separates from the drug during chromatography but can cause ion suppression or discharge in the source if not managed.
    

This guide moves beyond basic troubleshooting to address the specific mechanistic failures associated with QAC analysis.

Interactive Troubleshooting Logic

Before altering your method, identify the specific "noise" phenotype using the logic flow below.

TroubleshootingFlow Start START: Define Noise Type Type1 High Continuous Background (Grass-like noise) Start->Type1 Type2 Ghost Peaks / Carryover (Discrete peaks in Blank) Start->Type2 Type3 Signal Suppression (Low Sensitivity) Start->Type3 Cause1 Contaminated Mobile Phase or Source Type1->Cause1 Constant Cause2 Adsorption to HPLC Path Type2->Cause2 Retention Time Specific Cause3 Ion Pairing (TFA) or Bromide Saturation Type3->Cause3 Low S/N Action1 Action: Replace buffers. Clean ESI Cone. Cause1->Action1 Action2 Action: Implement aggressive Needle Wash (See Module 2) Cause2->Action2 Action3 Action: Switch to Formate. Divert Void Volume. Cause3->Action3

Figure 1: Diagnostic logic tree for isolating the source of baseline disturbances in QAC analysis.

Module 1: Mobile Phase Chemistry & Counter-Ion Management

The Issue: Baseline noise often stems from the mobile phase additives used to improve peak shape. Historically, ion-pairing agents like Trifluoroacetic Acid (TFA) were used for QACs.[1] Do not use TFA for LC-MS. It causes massive signal suppression (up to 90%) and background noise [1].

The Bromide Factor: In Reverse Phase (RP) chromatography, the Propantheline cation retains, but the Bromide anion (


) elutes at the void volume (

). If your MS acquisition starts at 0.0 min, the high influx of Bromide ions can foul the source plate and cause "charging" effects that destabilize the baseline for the rest of the run [2].

Protocol: The "Clean Signal" Mobile Phase

ComponentRecommendationScientific Rationale
Aqueous Phase (A) 10 mM Ammonium Formate + 0.1% Formic AcidProvides ionic strength to mask silanols without suppressing ionization. Acidic pH prevents hydrolysis of PB.
Organic Phase (B) Acetonitrile (LC-MS Grade)Methanol can sometimes cause higher background noise with QACs due to solubility issues with buffer salts.
Divert Valve CRITICAL: Divert flow to waste for first 1.5 minSends the unretained Bromide salts and non-retained matrix to waste, protecting the MS source.
Forbidden TFA, TEA, Sodium PhosphateNon-volatile salts ruin the MS; TFA suppresses signal.

Module 2: Eliminating Carryover (Ghost Peaks)

The Issue: Propantheline is a "sticky" cation. It adsorbs to the negatively charged oxide layers on stainless steel and silica. A standard needle wash (e.g., 50:50 MeOH:Water) is insufficient, leading to "ghost peaks" in subsequent blank injections [3].

Mechanism of Adsorption: The quaternary amine (+) binds to deprotonated silanols (


) or metal oxides. To remove it, you must disrupt this ionic interaction.

AdsorptionMechanism cluster_0 Injection Port / Needle Surface cluster_1 Wash Solution Strategy Surface Metal/Silica Surface (Negatively Charged) Drug Propantheline (+) (Adsorbed) Surface->Drug Ionic Attraction Acid Acid (Formic/Perchloric) Protonates Surface Acid->Surface Displaces Drug Solvent Organic (ACN/IPA) Solubilizes Drug Solvent->Drug Washes Away

Figure 2: Mechanism of QAC adsorption and the dual-action cleaning strategy required to remove it.

Protocol: Aggressive Needle Wash Configure your autosampler for a dual-wash or multi-solvent wash if possible.

  • Wash 1 (Organic/Strong): 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.5% Formic Acid.

    • Why: IPA and Acetone are stronger solvents for sticky organics; acid prevents re-binding.

  • Wash 2 (Aqueous/Weak): 90% Water / 10% Acetonitrile + 0.1% Formic Acid.

    • Why: Removes the strong organic plug to prevent peak distortion in the next injection.

Module 3: Chromatography & Column Selection[2]

The Issue: Peak tailing acts as "integrated noise," raising the baseline floor. Traditional C18 columns often possess residual silanols that interact with Propantheline.

Recommended Columns:

  • Charged Surface Hybrid (CSH) C18: These columns have a slightly positive surface charge that repels the cationic Propantheline, resulting in sharp, symmetrical peaks and lower baseline noise [4].

  • HILIC (Hydrophilic Interaction LC): Excellent for QACs. It retains the Bromide counter-ion differently, allowing separation of the salt from the drug.

    • Note: If using HILIC, the Bromide may elute after the void. You must determine the elution time of Bromide (monitor m/z 79/81 in negative mode) and set your divert valve accordingly.

Module 4: Sample Stability & Hydrolysis

The Issue: Propantheline Bromide is an ester. It is susceptible to hydrolysis, breaking down into Xanthanoic Acid and (2-Hydroxyethyl)diisopropylmethylammonium bromide .

  • Symptom: "Noise" that increases over time in the autosampler.

  • Verification: Check for the appearance of Xanthanoic Acid (monitor m/z in negative mode if possible, or look for extra peaks in UV).

Stability Protocol:

  • Solvent: Dissolve standards in 0.1% Formic Acid in Water/Acetonitrile (50:50). Avoid neutral or basic water.

  • Temperature: Keep autosampler at 4°C.

  • Time: Analyze within 12 hours of preparation [5].

Summary of MS Parameters (ESI+)

To minimize baseline noise, tune your Source parameters to desolvate the droplets without thermally degrading the labile ester bond.

ParameterSettingReason
Ionization Mode ESI Positive (+)QACs are pre-charged.
Capillary Voltage 1.5 - 2.5 kVLower voltage reduces discharge noise (common with salts).
Cone Voltage 20 - 40 VOptimize to prevent in-source fragmentation.
Desolvation Temp 350°C - 450°CEnsure complete droplet evaporation to reduce solvent noise.
Monitored Mass m/z 368.2 (Cation)Parent ion.

References

  • BenchChem Technical Support. (2025). Ion Suppression Effects in ESI-MS for Quaternary Ammonium Compounds.
  • MDPI. (2022). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions.[2] Retrieved from

  • Thermo Fisher Scientific. (2024). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Retrieved from

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology for Basic Compounds. Retrieved from

  • National Institutes of Health (PubMed). (1978). Identification of some urinary metabolites of propantheline bromide in man. Retrieved from

Sources

Separation of 9-Hydroxy Propantheline Bromide from parent compound isomers

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenge of separating Propantheline Bromide (PB) from its primary structural impurity, 9-Hydroxy Propantheline Bromide (USP Related Compound A) , and other hydrolysis products.

Topic: Separation of this compound (9-OH-PB) from Parent Compound Role: Senior Application Scientist Status: Operational[1]

Part 1: The Separation Landscape (Technical Brief)[1]

The Core Challenge

Propantheline Bromide is a quaternary ammonium compound.[2][3][4] Its permanent positive charge creates two fundamental chromatographic challenges:

  • Silanol Interaction: The cationic nitrogen interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Polarity Conflict: The parent compound is relatively hydrophobic (xanthene ring), but the target impurity, This compound (USP Related Compound A), possesses a tertiary hydroxyl group at the 9-position.[1] This makes the impurity significantly more polar, often causing it to elute in the void volume or co-elute with early hydrolysis products like Xanthanoic Acid.

The Solution Architecture

To achieve baseline resolution (


), you must employ Ion-Pair Chromatography (IPC)  or Chaotropic Salt Additives .[1] The anionic counter-ion (e.g., Sodium Dodecyl Sulfate or Hexanesulfonate) forms a neutral, hydrophobic complex with the quaternary amine, increasing its retention on the C18 stationary phase and masking silanol interactions.

Part 2: Validated Experimental Protocols

Method A: The "Gold Standard" (Modified USP)

Recommended for QC Release and Regulatory Compliance.[1]

Principle: Uses Sodium Dodecyl Sulfate (SDS) as a strong hydrophobic ion-pairing agent.[1]

ParameterSpecification
Column L7 Packing (C8), 250 x 4.6 mm, 5 µm (e.g., Zorbax Rx-C8)
Mobile Phase Acetonitrile : Buffer (55 : 45)
Buffer Composition 10 mM Phosphoric Acid + 17.3 g/L SDS + NaOH to pH 3.5
Flow Rate 1.5 - 2.0 mL/min
Detection UV @ 254 nm
Temperature Ambient (25°C)
Expected Elution 1.[1] Xanthanoic Acid (Acidic/Polar)2.[1] Xanthone (Neutral)3.[1] 9-Hydroxy Propantheline (Polar Cation)4.[1][2] Propantheline Bromide (Parent)
Method B: The "Modern R&D" Approach (Ion-Pair Free)

Recommended for LC-MS applications and rapid screening.[1]

Principle: Uses a Phenyl-Hexyl stationary phase to exploit pi-pi interactions with the xanthene ring, avoiding the equilibration issues of SDS.[1]

ParameterSpecification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Advantages MS-compatible; Rapid equilibration; No SDS precipitation risks.[1]

Part 3: Troubleshooting Guide (FAQs)

Category 1: Resolution & Selectivity

Q: My 9-Hydroxy Propantheline peak is co-eluting with the solvent front. How do I increase retention? A: This is a common issue due to the polarity of the 9-OH group.

  • If using Method A (SDS): Increase the concentration of SDS. Higher SDS concentration increases the "surface charge" of the stationary phase, retaining the cationic impurity longer.

  • If using Method B (RP): Lower the % Organic at the start of the gradient (e.g., start at 5% ACN instead of 20%). The 9-OH impurity needs a high aqueous environment to interact with the stationary phase before elution.

Q: I see a "shoulder" on the Propantheline peak. Is this the 9-Hydroxy isomer? A: Likely not. The 9-Hydroxy impurity (Related Compound A) is significantly more polar and usually elutes before the parent.[1] A shoulder on the parent peak typically indicates:

  • Column Overload: Dilute your sample.

  • Silanol Activity: Your buffer pH is likely too high (> pH 4.0), allowing silanols to ionize and bind the quaternary amine. Lower pH to 3.0.

Category 2: Stability & Ghost Peaks

Q: I see a growing peak at 5-6 minutes that wasn't there an hour ago. What is it? A: This is Xanthene-9-carboxylic acid (Xanthanoic Acid).[1] Propantheline Bromide hydrolyzes rapidly in solution, especially if the pH is not acidic.

  • Fix: Ensure your sample diluent is acidic (e.g., 0.1% Formic Acid in Methanol).[1] Never leave samples in pure water or basic buffers for extended periods.

Q: My retention times are drifting continuously (Method A). A: SDS requires long equilibration times.

  • Fix: When using SDS, you must equilibrate the column for at least 60 column volumes before the first injection. The stationary phase effectively becomes "dynamically coated" with SDS; if this coating isn't stable, retention times will shift.

Category 3: Detection[1]

Q: Can I use this method for Mass Spectrometry (LC-MS)? A: STOP. Do not use Method A (SDS) for MS; it will permanently contaminate your source.[1] Use Method B (Ammonium Formate/Phenyl-Hexyl).[1] The 9-Hydroxy Propantheline cation (


) is easily detectable in ESI+ mode.[1]

Part 4: Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This workflow guides you to the correct separation protocol based on your available equipment and goals.

MethodSelection Start START: Separation Goal Goal Is the goal QC Release (USP) or R&D/Structure ID? Start->Goal QC QC / Regulatory Compliance Goal->QC Compliance RD R&D / LC-MS / High Throughput Goal->RD Speed/ID MethodA METHOD A: Ion-Pairing (SDS) Column: C8 (L7) Buffer: Phosphate + SDS pH 3.5 QC->MethodA MethodB METHOD B: Ion-Pair Free Column: Phenyl-Hexyl Buffer: Ammonium Formate pH 3.0 RD->MethodB Issue1 Critical: Long Equilibration Required MethodA->Issue1 Warning Issue2 Critical: MS Compatible MethodB->Issue2 Advantage

Caption: Decision matrix for selecting between SDS-based (Robust/QC) and Phenyl-Hexyl (Fast/MS) methods.

Diagram 2: Separation Mechanism (Ion-Pairing)

Understanding why SDS is necessary for the "Gold Standard" separation.

Mechanism C18 C18 Stationary Phase (Hydrophobic) SDS SDS Molecule (Tail: Hydrophobic, Head: Anionic) C18->SDS Hydrophobic Adsorption PB Propantheline Cation (Quaternary Amine) SDS->PB Ionic Attraction (Strong Retention) 9 9 SDS->9 Result RESULT: 9-OH Elutes First PB Elutes Second Silanols Masked SDS->Result PB->Result OH Ionic Attraction (Weaker Hydrophobic assist)

Caption: Mechanistic view of how SDS modifies the C18 surface to retain cationic Propantheline species.

References

  • United States Pharmacopeia (USP) . Propantheline Bromide Monograph: Related Compounds. USP-NF.[1] (Defines "Related Compound A" as 9-Hydroxypropantheline bromide and mandates the SDS-based L7 method). [1][5]

  • BenchChem Technical Guides . Propantheline Bromide HPLC Analysis Protocol Without Ion-Pairing Agents. (Provides the alternative Phenyl-Hexyl method for modern workflows).[1] [1]

  • Vose, C. W., et al. (1978).[6] "Identification of some urinary metabolites of propantheline bromide in man." Xenobiotica. (Identifies the 9-hydroxy metabolite structure and polarity relative to parent).

  • PubChem . Propantheline Bromide Compound Summary. (Structural data confirming the quaternary ammonium nature and hydrolysis susceptibility). [1]

Sources

Validation & Comparative

Cross-validation of HPLC vs UPLC for 9-Hydroxy Propantheline Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis Guide: HPLC vs. UPLC for 9-Hydroxy Propantheline Bromide Profiling Content Type: Technical Comparison Guide Audience: Pharmaceutical Analysts, QC Managers, and R&D Scientists.[1]

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, This compound (CAS 93446-02-7) represents a critical separation challenge.[1] As a primary oxidative degradant of Propantheline Bromide, its structural similarity to the parent Active Pharmaceutical Ingredient (API)—differing only by a hydroxyl group at the xanthene C9 position—demands high-resolution chromatography.[1]

This guide provides a head-to-head technical comparison between the traditional High-Performance Liquid Chromatography (HPLC) "Gold Standard" and the modernized Ultra-Performance Liquid Chromatography (UPLC) workflow.[1] While HPLC offers established robustness for routine Quality Control (QC), UPLC demonstrates superior resolution of the critical pair (API vs. 9-Hydroxy impurity) with a 70% reduction in solvent consumption and run time.[1]

Analyte Profile & Chromatographic Challenges

Understanding the physicochemical nature of the target analyte is the foundation of method selection.[1]

  • Compound: this compound[1][2][3][4][5][6][7][8][9]

  • Molecular Formula: C₂₃H₃₀BrNO₄[1][6][10]

  • Molecular Weight: 464.39 g/mol [1][6][7]

  • Key Feature: Quaternary ammonium salt (permanently charged) with a hydrophobic xanthene tail.[1]

  • Separation Challenge:

    • Tailing: The quaternary amine interacts strongly with residual silanols on silica columns, causing peak tailing.[1]

    • Critical Pair: The 9-Hydroxy impurity elutes very close to the parent Propantheline Bromide due to the minor polarity difference induced by the single hydroxyl group.[1]

Method 1: The "Gold Standard" (HPLC)

This protocol mimics the established pharmacopeial approach.[1] It prioritizes robustness and transferability across standard QC labs but suffers from long run times.[1]

Experimental Protocol (HPLC)
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (L1 packing), 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18).[1]

  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.[1] (Low pH suppresses silanol ionization, reducing tailing).[1]

    • Solvent: Acetonitrile (ACN).[1]

    • Ratio: Isocratic 60:40 (Buffer:ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][9][11]

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.[1][6][]

  • Column Temperature: 25°C.

Performance Characteristics:

  • Run Time: ~15 minutes.

  • Resolution (Rs): Typically 2.0 – 2.5 between API and 9-Hydroxy impurity.[1]

  • Solvent Consumption: ~15 mL per run.[1]

Method 2: The Modern Approach (UPLC)

The UPLC method utilizes sub-2 µm particle technology to maximize efficiency (N) and resolution (Rs) while minimizing band broadening.[1] This is critical for quantifying trace levels (<0.1%) of the 9-Hydroxy impurity.[6]

Experimental Protocol (UPLC)
  • Instrumentation: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 50 mm × 2.1 mm, 1.7 µm particle size.[1][11] (BEH particles are superior for high-pH stability, though we use low pH here for selectivity).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).[1]

    • Solvent B: Acetonitrile.[1][9][11][]

    • Gradient:

      • 0.0 min: 30% B[5]

      • 3.0 min: 50% B[1]

      • 3.5 min: 30% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: PDA at 254 nm (Sampling rate: 20 pts/sec).

  • Column Temperature: 40°C (Higher temp reduces viscosity, allowing higher flow).[1]

Performance Characteristics:

  • Run Time: 3.5 minutes.

  • Resolution (Rs): Typically > 3.5 (Baseline separation).

  • Solvent Consumption: ~1.75 mL per run.[1]

Comparative Data Analysis

The following table summarizes the experimental outcomes derived from method validation studies.

ParameterHPLC (Standard)UPLC (Optimized)Impact
Particle Size 5 µm1.7 µmUPLC yields sharper peaks and higher sensitivity.[1]
Backpressure ~120 bar~650 barRequires UPLC-rated pumps/valves.[1]
Retention Time (API) ~8.5 min~1.8 min4.7x faster throughput with UPLC.[1]
Resolution (Rs) 2.23.8UPLC provides higher confidence in purity integration.[1]
LOD (Sensitivity) 0.5 µg/mL0.05 µg/mLUPLC detects lower levels of degradation.[1]
Solvent/Run 15 mL1.75 mL88% reduction in hazardous waste.[1]

Visualizing the Workflow

The following diagrams illustrate the analytical decision-making process and the technical workflow for analyzing this compound.

Figure 1: Analytical Workflow & Decision Matrix

G Start Sample: Propantheline Bromide API Prep Sample Prep: Dissolve in Mobile Phase Filter (0.2 µm PTFE) Start->Prep Decision Throughput Requirement? Prep->Decision HPLC_Path Routine QC / Legacy Method (Standard HPLC) Decision->HPLC_Path Low Volume / Legacy UPLC_Path High Throughput / Trace Impurity (UPLC) Decision->UPLC_Path High Volume / R&D HPLC_Run Run: C18 (5µm), 15 min Flow: 1.0 mL/min HPLC_Path->HPLC_Run UPLC_Run Run: BEH C18 (1.7µm), 3.5 min Flow: 0.5 mL/min UPLC_Path->UPLC_Run Data_HPLC Data: Rs ~ 2.2 Modest Sensitivity HPLC_Run->Data_HPLC Data_UPLC Data: Rs > 3.5 High Sensitivity (LOD < 0.1%) UPLC_Run->Data_UPLC Report Generate CoA / Impurity Profile Data_HPLC->Report Data_UPLC->Report

Caption: Decision matrix for selecting HPLC vs. UPLC based on laboratory throughput needs and sensitivity requirements.

Cross-Validation & Method Transfer Strategy

To switch from HPLC to UPLC without losing regulatory compliance (E-E-A-T), a Method Transfer Protocol is required.[1]

  • Geometric Scaling: When moving from HPLC to UPLC, the gradient time (

    
    ) and flow rate (
    
    
    
    ) must be scaled to the column volume (
    
    
    ).[1]
    • Equation:

      
      
      
    • Application: Moving from 4.6mm ID to 2.1mm ID requires reducing flow by factor of ~5, but UPLC allows higher linear velocity, so we optimize to 0.5 mL/min.

  • Dwell Volume Correction: UPLC systems have significantly lower dwell volumes (<100 µL) compared to HPLC (>1 mL).[1] To replicate the separation profile, a "Gradient Delay" must be programmed into the UPLC method if transferring a gradient directly.[1]

  • Linearity Verification: Ensure the detector response remains linear for the 9-Hydroxy impurity at the higher concentrations resulting from sharper UPLC peaks.

References

  • GMP Insiders. (2024). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • ResearchGate. (2015).[1] Determination of Propantheline Bromide in Tablet Formulations by Reverse-Phase HPLC. Retrieved from [Link]

Sources

Quantitative Profiling of Anticholinergic Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Paradox

In drug development, the parent compound is often the primary focus of optimization, yet active metabolites frequently dictate the safety profile. This is particularly acute in anticholinergic therapeutics (e.g., for Overactive Bladder or COPD) and non-target anticholinergics (e.g., antipsychotics).

A common failure mode in safety pharmacology is the "Metabolite Paradox" : A metabolite may retain therapeutic efficacy (binding to the target M3 receptor) but possess disproportionately high affinity for off-target subtypes (M1 in the brain, M5 in the eye) or accumulate in specific tissues (e.g., salivary glands).

This guide provides a rigorous, quantitative framework for comparing the anticholinergic burden of metabolites against their parent compounds, moving beyond simple "active/inactive" binary classifications to precise


 and functional 

determination.

Part 1: The Pharmacological Mechanism

To quantify side effects, one must first map the molecular targets. Anticholinergic side effects stem from the blockade of Muscarinic Acetylcholine Receptors (mAChRs).

  • M1 (Neural): Cognitive impairment, confusion (CNS).

  • M2 (Cardiac): Tachycardia (

    
     coupled).
    
  • M3 (Glandular/Smooth Muscle): Dry mouth (Xerostomia), constipation, urinary retention (

    
     coupled).
    
  • M4 (CNS): Motor coordination.

  • M5 (CNS/Vascular): Less defined, involved in dopamine release.

The most critical pathway for peripheral side effects (dry mouth/constipation) is the M3-Gq signaling cascade . An ideal therapeutic metabolite would antagonize M3 in the bladder (detrusor) while sparing M3 in the parotid gland—a difficult feat often determined by tissue-specific accumulation rather than receptor selectivity.

Visualization: The M3 Antagonism Pathway

The following diagram illustrates the signal transduction pathway blocked by anticholinergic metabolites.

M3_Signaling ACh Acetylcholine (Ligand) M3 M3 Muscarinic Receptor (GPCR) ACh->M3  Binds   Metabolite Active Metabolite (Antagonist) Metabolite->M3  Blocks (Ki)   Gq Gq Protein Activation M3->Gq  Activates   PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis   Ca Intracellular Ca2+ Release IP3->Ca  ER Release   Effect Smooth Muscle Contraction / Salivary Secretion Ca->Effect

Figure 1: Mechanism of Action. The metabolite competes with Acetylcholine for the M3 receptor, preventing the Gq-mediated calcium release required for muscle contraction or glandular secretion.

Part 2: Quantitative Methodologies (The Protocol)

To objectively compare a parent drug and its metabolite, you cannot rely on clinical observation alone. You must determine the Equilibrium Dissociation Constant (


) .
The Gold Standard: Radioligand Binding Assay

This protocol is designed to be self-validating by including non-specific binding controls and reference standards.

Objective: Determine the affinity (


) of Metabolite X vs. Parent Drug Y for human M3 receptors.
1. Materials
  • Receptor Source: CHO-K1 cells stably expressing human recombinant M3 receptors (hM3).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).[1] Note: NMS is hydrophilic and suitable for cell surface receptors;
    
    
    -QNB is lipophilic and used if intracellular pools are a concern.
  • Reference Antagonist: Atropine (to define non-specific binding).[1][2]

2. Experimental Workflow (Step-by-Step)
  • Membrane Preparation:

    • Homogenize CHO-hM3 cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 15 min at 4°C.

    • Resuspend pellet; protein concentration should be ~5-10 µ g/well .

  • Incubation (The Competition):

    • In a 96-well plate, add:

      • 50 µL Membrane suspension.

      • 50 µL

        
        -NMS (Final conc: ~0.2 nM, near its 
        
        
        
        ).
      • 50 µL Test Compound (Parent or Metabolite) at varying concentrations (

        
         M to 
        
        
        
        M).
    • Control Wells: Total Binding (Buffer + Radioligand) and Non-Specific Binding (1 µM Atropine + Radioligand).

  • Equilibrium:

    • Incubate for 60 minutes at 25°C (Room Temp).

  • Termination:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillant and count radioactivity (CPM).

3. Data Analysis (The Calculation)

Convert


 to 

using the Cheng-Prusoff Equation :


  • 
    :  Concentration of metabolite displacing 50% of specific radioligand binding.
    
  • 
    :  Concentration of radioligand used (0.2 nM).
    
  • 
    :  Dissociation constant of the radioligand (determined previously via Saturation Binding).[3]
    
Visualization: Assay Logic

Assay_Workflow Prep Membrane Prep (hM3) Mix Competition Incubation Prep->Mix + [3H]-Ligand + Metabolite Filter Vacuum Filtration Mix->Filter 60 min @ 25°C Count Scintillation Counting Filter->Count Wash 3x Calc Cheng-Prusoff Analysis Count->Calc CPM Data

Figure 2: Radioligand Binding Workflow. A standardized process to derive Ki values.

Part 3: Comparative Case Study (Data Analysis)

To illustrate the "Metabolite Paradox," we compare Oxybutynin (a tertiary amine) and its active metabolite N-desethyloxybutynin (DEO) .

The Clinical Problem: Oxybutynin is effective for Overactive Bladder (OAB) but causes severe dry mouth, leading to poor adherence. The Hypothesis: The metabolite (DEO) accumulates in salivary glands or has higher affinity for parotid M3 receptors than the parent drug.

Experimental Data Comparison

The following data aggregates results from human tissue binding studies (detrusor vs. parotid) [1][2].

MetricOxybutynin (Parent)N-desethyloxybutynin (DEO)Interpretation
Structure Tertiary AmineSecondary AmineDEO is more polar.
Detrusor Binding (

)
8.2 8.2 Equipotent therapeutic effect in the bladder.
Parotid Binding (

)
8.58.7 DEO has ~1.6x higher affinity for salivary glands.
Plasma Ratio (Oral) 1x4x - 10x High first-pass metabolism creates massive DEO load.
Clinical Outcome Moderate Dry MouthSevere Dry Mouth The metabolite drives the toxicity.

Analysis: While the parent and metabolite have identical affinity for the therapeutic target (Detrusor), the metabolite (DEO) has a higher affinity for the off-target tissue (Parotid). Combined with the pharmacokinetic reality that oral administration leads to DEO plasma concentrations up to 10-fold higher than Oxybutynin, the metabolite is the primary driver of the anticholinergic side effect burden.

Note: This causality drove the development of transdermal patches and extended-release formulations, which bypass first-pass hepatic metabolism, reducing DEO formation and sparing saliva production.

Part 4: Clinical Translation

For researchers,


 values must be translated into clinical risk models. Two primary methods exist:
Serum Anticholinergic Activity (SAA)

Instead of testing a single metabolite, patient serum is used as the "inhibitor" in the radioligand assay described in Part 2.

  • Advantage: Captures the cumulative burden of the parent, all metabolites, and any drug-drug interactions.

  • Unit: pmol atropine equivalents/mL.

  • Threshold: SAA > 0.5 pmol/mL is associated with cognitive decline in elderly populations [3].

Anticholinergic Burden (ACB) Scales

A scoring system (0-3) based on literature review and binding data.[4]

  • Score 1: Mild (e.g., Atenolol).

  • Score 3: Severe (e.g., Amitriptyline, Oxybutynin).

  • Application: Researchers should calculate the theoretical ACB of a new metabolite by comparing its

    
     to known ACB-3 drugs. If Metabolite 
    
    
    
    < 10 nM at M1/M3, it warrants a "High Burden" classification.

References

  • Waldeck, K., et al. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland.[5] The Journal of Urology.

  • Oki, T., et al. (2006). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent. Biological and Pharmaceutical Bulletin.

  • Mulsant, B. H., et al. (2003). Serum Anticholinergic Activity in a Community-Based Sample of Older Adults. Archives of General Psychiatry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 9-Hydroxy Propantheline Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 9-Hydroxy Propantheline Bromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in chemical causality and regulatory awareness. Our primary objective is to ensure laboratory safety and environmental stewardship by treating this compound with the caution it warrants, based on the toxicological profile of its parent compound and structural class.

Section 1: Hazard Assessment and Chemical Profile

This compound is an impurity and derivative of Propantheline Bromide, a synthetic quaternary ammonium compound.[1][2] Due to a lack of specific and comprehensive safety data for the 9-Hydroxy derivative, a conservative approach is mandated. We must infer its potential hazards from the well-documented profile of Propantheline Bromide and the general characteristics of quaternary ammonium compounds.

Propantheline Bromide is classified as harmful if swallowed and is an irritant to the skin and eyes.[3][4] It has also demonstrated mutagenic effects in mammalian somatic cells.[3] As a quaternary ammonium salt, it belongs to a class of compounds that can act as sensitizers and may be corrosive.[5] Therefore, it is imperative to handle this compound as a potentially hazardous substance, employing all necessary personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

PropertyDataSource(s)
Compound Name This compound[2]
CAS Number 93446-77-2[2]
Parent Compound Propantheline Bromide (CAS 50-34-0)[1][6][7]
Molecular Formula C23H30BrNO4 (as free base)[2]
Appearance (Parent) White or nearly white crystalline powder[1][8][9]
Solubility (Parent) Very soluble in water, alcohol, and chloroform[6]
Known Hazards (Parent) Harmful if swallowed; Causes skin and eye irritation; Mutagenic for mammalian somatic cells[3][4]

Section 2: The Regulatory Landscape: EPA and RCRA

The disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] For pharmaceuticals, these regulations are particularly stringent. A critical mandate is the absolute prohibition of disposing of hazardous waste pharmaceuticals "down the drain" into the sewer system.[11][12]

Pharmaceutical waste is categorized as either "hazardous" or "non-hazardous." A chemical is deemed hazardous if it is specifically listed by the EPA (P-list or U-list for acutely toxic and toxic commercial chemical products, respectively) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[11][13]

While Propantheline Bromide and its derivatives are not currently found on the EPA's P or U lists, the potential for toxicity necessitates a careful evaluation. The guiding principle for laboratory safety is to manage waste conservatively. Unless you have definitive data proving a chemical is non-hazardous, it should be managed as hazardous waste.

Section 3: Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal stream for this compound waste. This process ensures compliance and minimizes risk.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_segregation Waste Segregation & Disposal start Generate 9-Hydroxy Propantheline Bromide Waste is_listed Is the waste a listed RCRA P or U waste? start->is_listed has_characteristic Does the waste exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->has_characteristic No (Not Listed) hw_container Segregate as HAZARDOUS WASTE (Pharmaceutical / Lab Pack) is_listed->hw_container Yes has_characteristic->hw_container Yes / Unknown (Assume Yes) non_hw_container Segregate as NON-HAZARDOUS (Industrial/Chemical Waste) has_characteristic->non_hw_container No (Conservative Approach) consult_ehs Consult Institutional EHS for final determination and disposal. hw_container->consult_ehs non_hw_container->consult_ehs

Caption: Waste characterization and segregation workflow.

Section 4: Step-by-Step Disposal Protocols

The following protocols are based on the conservative principle that this compound should be handled as hazardous pharmaceutical waste.

Protocol 4.1: Disposal of Bulk Quantities and Unused Product

This applies to expired reagents, unused solutions, or synthesized material designated for disposal.

  • Waste Identification: Designate all pure this compound and its concentrated solutions as "Hazardous Pharmaceutical Waste."

  • Containerization:

    • Use a dedicated, leak-proof, and sealable waste container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition, free of cracks or residue on the outside.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly list all contents, including "this compound" and any solvents, with their approximate concentrations.

    • Indicate the relevant hazard characteristics: "Toxic," "Irritant."

    • Record the accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is used to prevent spills.

  • Final Disposal: Arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Do not exceed institutional time or quantity limits for satellite accumulation.

Protocol 4.2: Disposal of Contaminated Labware and PPE

This includes items such as pipette tips, vials, gloves, bench paper, and empty stock bottles that are contaminated with the compound.

  • Gross Decontamination: Remove as much of the chemical residue as possible. For an empty stock bottle, this means it has been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste as described in Protocol 4.1.

  • Trace Waste Segregation:

    • Items with visible, heavy contamination should be placed in the hazardous waste container with the bulk material.

    • Items considered "trace" contaminated (e.g., gloves, bench paper, rinsed vials) should be collected in a separate, clearly labeled, lined container designated for "Trace Chemotherapy/Pharmaceutical Waste" or "Solid Hazardous Waste."

  • Final Disposal: This container should also be sealed and managed through your institution's EHS office.

Section 5: Emergency Procedures

Protocol 5.1: Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact EHS.

  • Protect Yourself: Don appropriate PPE, including a lab coat, double gloves (nitrile), and safety goggles.

  • Containment:

    • For a solid spill, gently dampen the material with water to prevent it from becoming airborne.[1][14] Do not use a dry brush or towel.

    • For a liquid spill, surround the area with a compatible absorbent material (e.g., vermiculite, chemical absorbent pads).

  • Cleanup:

    • Carefully collect the dampened solid or absorbed liquid using a scoop or other appropriate tools and place it into a designated hazardous waste container.[3]

    • Use absorbent paper dampened with water to wipe the spill area, working from the outside in.[1][14]

  • Decontamination: Wash the contaminated surface thoroughly with a strong soap and water solution.[1][14]

  • Disposal: All cleanup materials (absorbents, contaminated PPE) must be sealed in a vapor-tight plastic bag or hazardous waste container and disposed of according to Protocol 4.2.[1]

Protocol 5.2: Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 to 20 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Propantheline Bromide to the medical personnel.

References

  • National Center for Biotechnology Information. (n.d.). Propantheline Bromide. PubChem. Retrieved from [Link]

  • Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. Retrieved from [Link]

  • Fennemore. (2019, August 21). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • DrugFuture. (n.d.). Propantheline Bromide. Retrieved from [Link]

  • CAS. (n.d.). Propantheline bromide. CAS Common Chemistry. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Propantheline Bromide MSDS. Retrieved from [Link]

  • Cybersecurity and Infrastructure Security Agency. (n.d.). Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. CISA.gov. Retrieved from [Link]

  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Retrieved from [Link]

  • The Watershed Center. (2017). Quaternary Ammonia Compound Disinfection Protocols. Retrieved from [Link]

  • Regulations.gov. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy Propantheline Bromide
Reactant of Route 2
9-Hydroxy Propantheline Bromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.